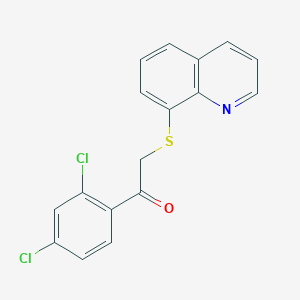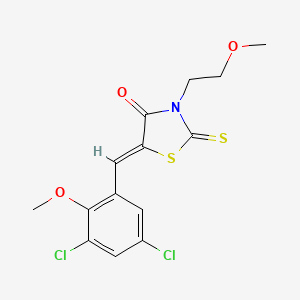
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline-based compounds, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is not fully understood, but it is believed to act through multiple pathways. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to modulate the expression of several genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase and lipoxygenase. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to modulate the expression of several genes involved in inflammation and cell proliferation. In addition, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is also stable under a wide range of conditions, making it a valuable compound for use in experiments that require long-term stability. However, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone also has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is not readily available commercially, which may limit its use in some experiments.
未来方向
There are several future directions for research involving 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone. One area of research is the development of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone-based therapies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone-based therapies for the treatment of cancer. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the growth of several types of cancer cells, and further research is needed to determine its potential as a cancer therapy. Finally, further research is needed to fully understand the mechanism of action of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone and its potential use in other areas of scientific research.
合成方法
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 8-aminoquinoline to form the final product, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone. The synthesis of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
科学研究应用
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been used extensively in scientific research for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS/c18-12-6-7-13(14(19)9-12)15(21)10-22-16-5-1-3-11-4-2-8-20-17(11)16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBZSIBIOEVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-{4,4'-biphenyldiylbis[sulfonyl(2-chloro-4,1-phenylene)]}bis(4-chlorobenzenesulfonamide)](/img/structure/B5221963.png)
![5-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5221965.png)
![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5221990.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)
![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)

![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)